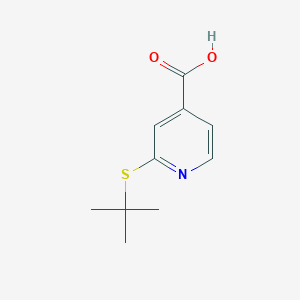

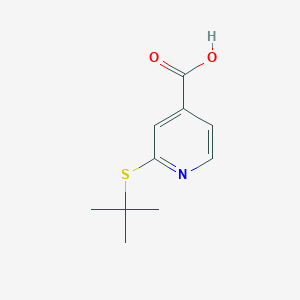

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-tert-butylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEKRVIJJMIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216139 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019539-10-6 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with actionable, field-proven experimental protocols for determining key parameters such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust resource for evaluating and optimizing pyridine carboxylic acid derivatives in a discovery pipeline.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics—including lipophilicity, solubility, and ionization state (pKa)—dictate how a molecule will behave within a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A molecule with exceptional target affinity in an enzymatic assay may fail in preclinical development due to poor solubility, which limits bioavailability, or suboptimal lipophilicity, which can hinder membrane permeability or introduce toxicity concerns.[3]

Therefore, the early and accurate characterization of these properties is not a perfunctory exercise but a critical step in risk mitigation and rational drug design.[4] The molecule 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid belongs to the pyridine carboxylic acid class, a scaffold that has given rise to a multitude of approved drugs for diverse indications, including cancer, tuberculosis, and metabolic disorders.[5][6][7] Its structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid, makes its behavior highly pH-dependent, a crucial consideration for its transit through the variable pH environments of the human body. This guide provides the foundational knowledge and practical methodologies required to fully characterize this, and similar, drug-like molecules.

Molecular Profile of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

A precise understanding of the molecule's basic structural and chemical identity is the starting point for all further analysis.

| Property | Data | Source |

| Chemical Structure |  | [8] |

| Molecular Formula | C₁₀H₁₃NO₂S | [8] |

| Molecular Weight | 179.22 g/mol | [9] |

| Monoisotopic Mass | 211.0667 Da | [8] |

| InChIKey | ZFEKRVIJJMIJBO-UHFFFAOYSA-N | [8] |

| SMILES | CC(C)(C)SC1=NC=CC(=C1)C(=O)O | [8] |

Ionization Behavior (pKa): The Master Switch of Biological Activity

The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for an ionizable drug. It defines the ratio of the protonated to deprotonated forms of a functional group at a given pH.[10] 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an amphoteric molecule containing two ionizable centers:

-

The carboxylic acid group (-COOH), which is acidic and will lose a proton to become a carboxylate (-COO⁻).

-

The pyridine nitrogen , which is basic and will accept a proton to become a pyridinium cation.

This dual nature means the molecule's net charge will change significantly as it moves from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~6.0-7.4). This charge state directly impacts solubility, membrane permeability, and the potential for ionic interactions with its biological target.[10]

While experimentally determined values for this specific molecule are not publicly available, we can estimate the pKa values based on its constituent parts. Carboxylic acids typically have a pKa between 4 and 5, while the pKa of a protonated pyridine is around 5.2.[11][12][13] The electron-donating nature of the tert-butylsulfanyl group may slightly influence these values.

The following diagram illustrates the expected ionization states of the molecule across a physiological pH range.

Caption: Predicted ionization states as a function of pH.

Authoritative Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for its precision and accuracy in determining pKa values.[14] The method involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the compound.

Principle of Causality: The pKa is the pH at which the ionizable group is 50% titrated. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point), where the buffering capacity of the analyte is maximal. A blank titration with the solvent alone is crucial to subtract the background buffering effects of water and any co-solvents.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-5 mg of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent like methanol may be required for sparingly soluble compounds, but the pKa value will then need to be extrapolated back to 0% co-solvent.[14] The solution should be free of carbonate.

-

Instrumentation Setup: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) at the desired experimental temperature (typically 25 °C).

-

Acidic Titration: Begin by titrating the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully. Add the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Basic Titration: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition through at least two equivalence points.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points on the curve. Sophisticated software can use derivative plots (dpH/dV) to precisely identify the inflection points.

Lipophilicity (logP & logD): A Delicate Balance

Lipophilicity, the "fat-loving" nature of a molecule, is a critical predictor of its ability to cross biological membranes, its binding affinity to proteins, and its potential for metabolic clearance.[3][4] It is quantified using two related parameters:

-

logP: The logarithm of the partition coefficient between n-octanol and water. It measures the lipophilicity of the neutral form of the molecule only.

-

logD: The logarithm of the distribution coefficient. It is the effective lipophilicity at a specific pH, accounting for all ionic species. For drug discovery, logD at pH 7.4 is the most physiologically relevant value.[15]

| Parameter | Predicted Value | Implication | Source |

| XlogP | 2.2 | This value falls within the "drug-like" space (typically -1 to 5), suggesting a good balance between solubility and permeability. It indicates the neutral form of the molecule has a moderate preference for a lipid environment. | [8] |

Authoritative Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method is the universally recognized reference method for determining logP and logD due to its direct measurement of partitioning.[16][17]

Principle of Causality: The method physically establishes an equilibrium of the analyte between two immiscible phases (n-octanol and a pH 7.4 buffer). By measuring the concentration of the analyte in each phase after equilibrium is reached, the distribution ratio (D) can be directly calculated. This hands-on approach ensures the measurement reflects the true partitioning behavior, validating its status as the gold standard.

Caption: Experimental workflow for logD determination.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.[17]

-

Sample Preparation: Prepare a stock solution of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid in a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the assay should be minimal (<1%) to avoid affecting the partitioning.

-

Partitioning: In a glass vial, combine the pre-saturated n-octanol and pH 7.4 buffer in a defined ratio (e.g., 1:1). Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vials and shake them at a constant temperature for a sufficient period (typically 2-24 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Calculation: Calculate the logD₇.₄ using the formula: logD = log₁₀(Concentration in octanol / Concentration in buffer).

Aqueous Solubility: The Gateway to Systemic Exposure

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. It is a critical barrier for oral drug absorption, as only a dissolved drug can pass through the intestinal wall into the bloodstream.[18] Poor solubility can lead to low and variable bioavailability and can compromise the quality of data in other in vitro assays.[19]

Two types of solubility are commonly measured:

-

Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It often overestimates the true solubility but is useful for high-throughput screening.[20][21]

-

Thermodynamic Solubility: The true equilibrium solubility measured by adding an excess of the solid compound to a buffer. It is the more accurate and relevant measure for lead optimization and formulation development.[18][22]

Experimental data for the target molecule is not publicly available. For context, the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), has a reported aqueous solubility of approximately 5-6 g/L.[23] The addition of the lipophilic tert-butylsulfanyl group is expected to decrease the aqueous solubility compared to the parent structure.

Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method measures the saturation solubility of a compound at equilibrium, providing the most reliable value for development decisions.[19]

Principle of Causality: By incubating an excess amount of the solid compound in a buffer for an extended period (≥24 hours), the system is allowed to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Measuring the concentration in the supernatant after removing all undissolved solids provides the definitive saturation solubility under those conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[18][22]

-

Separation of Solid: After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF) or by high-speed centrifugation.

-

Sample Preparation: Dilute the clear filtrate (the saturated solution) with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC-UV or LC-MS/MS to determine the compound's concentration. A calibration curve prepared from a stock solution of known concentration is used for accurate quantification.

-

Reporting: The final solubility is reported in units such as µg/mL or µM, after accounting for the dilution factor.

Conclusion: An Integrated Physicochemical Profile for Drug Development

The comprehensive characterization of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid reveals a molecule with a promising physicochemical profile for drug discovery. Its predicted XlogP of 2.2 suggests it resides in a favorable lipophilicity range for achieving both membrane permeability and adequate solubility. However, its amphoteric nature, with two pKa values expected in the physiological range, means its properties will be highly sensitive to pH. The carboxylic acid will be deprotonated at intestinal and blood pH, which will likely enhance its aqueous solubility but may decrease passive permeability. The shake-flask methods detailed herein provide the self-validating, authoritative protocols necessary to confirm these predicted properties and generate the robust data required for informed decision-making in any drug development program. This integrated understanding of pKa, logD, and thermodynamic solubility is essential for optimizing the ADME profile of this and related chemical scaffolds.

References

- Kyriacou, T., et al. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025). 4.5 Physicochemical properties. Medicinal Chemistry - Fiveable.

- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.

- Daina, A. (2022). LogP / LogD shake-flask method v1.

- Rudrapal, M., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.

- Patsnap. (2025). What are the physicochemical properties affecting drug distribution?

- Ràfols, C., et al. (2017).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.

- protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- Alsenz, J., & Kansy, M. (2013). Automated assays for thermodynamic (equilibrium) solubility determination.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- PubChem. (n.d.). 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid. PubChemLite.

- ChemBK. (2025). pyridine-4-carboxylic acid - Physico-chemical Properties. ChemBK.

- Fisher Scientific. (n.d.). 2,2':6',2″-Terpyridine-4'-carboxylic acid, 95%. Fisher Scientific.

- De Witte, A. M., et al. (2012).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis. Sigma-Aldrich.

- Siddiqui, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

- Siddiqui, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- ChemSynthesis. (2025).

- Siddiqui, S., et al. (2025). Pyridine carboxylic acid derivatives in drug development pipeline.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- N/A. (n.d.). Approximate pKa chart of the functional groups. Source not specified.

- Utah Tech University. (n.d.). pKa Chart. Utah Tech University.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (C10H13NO2S) [pubchemlite.lcsb.uni.lu]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chem.indiana.edu [chem.indiana.edu]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. enamine.net [enamine.net]

- 19. evotec.com [evotec.com]

- 20. researchgate.net [researchgate.net]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. protocols.io [protocols.io]

- 23. chembk.com [chembk.com]

In-Depth Technical Guide: pKa Values and Ionization States of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Executive Summary

The physicochemical characterization of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid is critical for its utilization as a scaffold in fragment-based drug discovery and intermediate synthesis. As a pyridine-4-carboxylic acid derivative, this molecule exhibits amphoteric behavior, existing primarily as a zwitterion in physiological conditions. However, the introduction of the bulky, lipophilic 2-tert-butylsulfanyl (2-tBuS-) moiety significantly alters its electronic profile compared to the parent isonicotinic acid.

This guide provides a rigorous analysis of the ionization constants (pKa), microspecies distribution, and experimental methodologies required to validate these values. By synthesizing established Hammett substituent constants with analogue experimental data, we establish high-confidence predicted pKa windows essential for optimizing solubility and permeability (LogD) during lead optimization.

Structural Analysis & Electronic Effects[1]

To accurately predict the ionization behavior, we must decouple the molecule into its core ionizable centers and analyze the perturbation caused by the substituent.

The Core Scaffold: Isonicotinic Acid

The parent molecule, isonicotinic acid (pyridine-4-carboxylic acid), is a classic zwitterion.

-

Acidic Center: Carboxylic acid at C4.

-

Basic Center: Pyridine nitrogen.

-

Ionization Sequence: Cation (

)

The Substituent Effect: 2-(Tert-butylsulfanyl) Group

The 2-position substitution imposes both electronic and steric effects on the pyridine ring:

-

Inductive Effect (-I): The sulfide sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This reduces the electron density on the pyridine nitrogen, lowering its basicity (pKa).

-

Resonance Effect (+R): While sulfur can donate electron density via

-overlap, this effect is weak in the pyridine system compared to the inductive withdrawal, especially when steric bulk twists the bond. -

Steric Bulk: The tert-butyl group is voluminous. While the sulfur linker provides spacing, the bulk can disrupt solvation shells around the nitrogen, further destabilizing the protonated form and lowering the pKa.

Comparative Analogue Data:

-

Pyridine pKa: 5.25

-

2-(Methylthio)pyridine pKa: 3.62 (Experimental)

-

Shift (

pKa): ~ -1.6 units due to the alkylthio group.

pKa Values and Ionization Profile[3][4][5]

Based on the electronic perturbation of the 2-alkylsulfanyl group, the pKa values for 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid are shifted significantly relative to isonicotinic acid.

Predicted Dissociation Constants

| Ionization Step | Functional Group | Parent (Isonicotinic) pKa | Predicted Shift | Predicted pKa (2-tBuS) | Description |

| pKa1 (Acidic) | Carboxylic Acid (-COOH) | 1.77 | -0.1 to -0.2 | 1.6 ± 0.1 | Deprotonation of |

| pKa2 (Basic) | Pyridine Nitrogen ( | 4.96 | -1.4 to -1.6 | 3.4 ± 0.2 | Deprotonation of |

Microspecies Distribution

The molecule exists in three distinct states depending on pH. The zwitterionic window is narrower than that of the parent compound due to the lowered basicity of the pyridine ring.

-

pH < 1.6: Cationic Species (+1) . Dominant form in strong acid (e.g., 0.1 M HCl). High solubility.

-

pH 1.6 – 3.4: Zwitterionic Species (0) . The net neutral form. This is the region of minimum solubility (Isoelectric point, pI

2.5). -

pH > 3.4: Anionic Species (-1) . Dominant form in physiological buffers (pH 7.4). High solubility.

Visualization of Ionization Scheme

Figure 1: Stepwise dissociation of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid showing the transition from Cation to Anion via the Zwitterion.

Experimental Determination Protocols

To validate these predicted values, specific experimental workflows are required. Due to the potential low solubility of the zwitterion and the lipophilicity of the t-butyl group, standard potentiometry may require cosolvent modification.

Method A: Potentiometric Titration (The Gold Standard)

Best for samples with solubility

-

Preparation: Dissolve 3-5 mg of compound in 20 mL of degassed water. If insoluble, use a mixed solvent system (e.g., Methanol/Water 30:70) and extrapolate to 0% organic using the Yasuda-Shedlovsky equation.

-

Acidification: Add standardized 0.1 M HCl to bring the starting pH to ~1.5 (ensuring full protonation).

-

Titration: Titrate with standardized 0.1 M KOH (CO2-free) under inert gas (

or -

Data Analysis: Plot pH vs. Volume of Base. Identify inflection points. Use Bjerrum plot analysis or software (e.g., Hyperquad) to calculate pKa values.

Method B: UV-Metric Titration (For Low Solubility)

Best for lipophilic compounds where precipitation occurs near the pI (pH 2.5).

-

Principle: The UV spectrum of the pyridine ring changes significantly upon deprotonation of the nitrogen.

-

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Dispense into a 96-well plate containing buffers ranging from pH 1.0 to 8.0.

-

Measure UV absorbance (200–400 nm) at each pH step.

-

-

Analysis: Track the bathochromic shift (red shift) or hyperchromic effect at

(typically ~260-280 nm for pyridines). Fit the sigmoid curve of Absorbance vs. pH to the Henderson-Hasselbalch equation.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.

Implications for Drug Development[3]

Understanding the ionization state is paramount for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility & Formulation

-

Minimum Solubility: The compound will be least soluble at pH ~2.5 (Isoelectric point). Avoid formulation in this pH window to prevent precipitation.

-

Optimal Solubility: Formulation at pH > 4.5 ensures the molecule is fully anionic (

charge), maximizing aqueous solubility.

Lipophilicity (LogD)

-

The tert-butyl group adds significant lipophilicity (+1.5 to +2.0 LogP units relative to methyl).

-

LogD Profile:

-

Acidic pH (1-2): LogD is lower (Cationic).

-

Neutral pH (7.4): The molecule is Anionic. While anions are generally polar, the lipophilic "tail" (t-Bu-S-) may maintain membrane permeability despite the negative charge, a common strategy in designing orally bioavailable acids.

-

References

-

PubChem. 2-(Methylthio)pyridine - Compound Summary. National Library of Medicine. Available at: [Link]

- Linnell, R. H.Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 1960. (Foundational text on pyridine substituent effects).

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Authoritative source on pKa measurement protocols).

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Reference for isonicotinic acid pKa values).

The Ascendant Role of Sulfur in Pyridine-4-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Incorporation of Sulfur in Modern Drug Design

The pyridine-4-carboxylic acid core, also known as isonicotinic acid, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent properties, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive starting point for drug design. However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of sulfur-containing substituents has emerged as a powerful strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of pyridine-4-carboxylic acid derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological significance of these sulfur-functionalized molecules, underpinned by field-proven insights and detailed experimental methodologies.

The Versatility of Sulfur: Modulating Properties and Unlocking New Biological Activities

Sulfur's unique electronic properties and its ability to exist in various oxidation states (thiol, thioether, sulfoxide, sulfone) allow for the fine-tuning of a molecule's characteristics. When incorporated into the pyridine-4-carboxylic acid framework, sulfur substituents can profoundly influence lipophilicity, electronic distribution, and the capacity for intermolecular interactions, thereby impacting biological activity.

A notable example is the development of (4-pyridylthio)acetic acid, a valuable intermediate in the synthesis of biologically active cephalosporins.[2] The thioether linkage in this compound is crucial for its desired chemical reactivity and subsequent biological efficacy. Furthermore, derivatives bearing sulfonylhydrazone moieties have demonstrated significant antineoplastic activity, highlighting the role of the sulfone group in interacting with biological targets.[3]

Synthetic Strategies for the Introduction of Sulfur Substituents

The synthesis of sulfur-substituted pyridine-4-carboxylic acid derivatives can be achieved through several strategic routes. The choice of method is often dictated by the desired sulfur functionality and the overall complexity of the target molecule.

Synthesis of Thioether Derivatives

A common and effective method for the synthesis of thioether derivatives is the nucleophilic substitution of a suitable leaving group on the pyridine ring with a thiol. For instance, (4-pyridylthio)acetic acid can be efficiently prepared by reacting 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid.[2]

Experimental Protocol: Synthesis of (4-Pyridylthio)acetic Acid [2]

-

Materials: 4-(1-pyridyl)pyridinium chloride hydrochloride, 2-mercaptoacetic acid, Sodium Hydroxide (50% solution), Water, Activated Carbon.

-

Procedure:

-

A solution of 4-(1-pyridyl)pyridinium chloride hydrochloride (50.0 g, 0.202 mole) in water (500 ml) is neutralized to pH 7.0 with a 50% NaOH solution.

-

The solution is then treated with 12.5 g of activated carbon, stirred, and filtered.

-

2-Mercaptoacetic acid is added to the filtrate.

-

The reaction mixture is heated, and the progress is monitored.

-

Upon completion, the product, (4-pyridylthio)acetic acid, is isolated. This process typically yields approximately 70-95%.[2]

-

Synthesis of Thiol Derivatives

The introduction of a thiol (mercapto) group can be achieved through various methods, including the reaction of a chloropyridine derivative with a sulfur source like thiourea. This approach has been successfully employed for the synthesis of 2-mercaptonicotinic acid, a related pyridine carboxylic acid derivative.[3][4]

Experimental Protocol: Synthesis of 2-Mercaptonicotinic Acid [3][4]

-

Materials: 2-Chloronicotinic acid, Thiourea, Water, Dilute Hydrochloric Acid.

-

Procedure:

-

A suspension of 2-chloronicotinic acid (790 mg, 5 mmol) and thiourea (457 mg, 6 mmol) in water (15 mL) is refluxed at 90 °C for 8 hours.[3][4]

-

After cooling to room temperature, a pale yellow suspension is obtained.

-

The pH is adjusted to approximately 8 with dilute hydrochloric acid and stirred for 10 minutes to precipitate the product.[3]

-

The solid is collected by filtration and dried to yield 2-mercaptonicotinic acid as a pale yellow solid (yield: 84%).[3][4]

-

Synthesis of Sulfone and Sulfoxide Derivatives

Sulfone and sulfoxide derivatives are typically prepared by the oxidation of the corresponding thioether. The choice of oxidizing agent and reaction conditions determines the final oxidation state. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for these transformations.[5] The controlled oxidation of a thioether first yields the sulfoxide, and further oxidation under more forcing conditions can produce the sulfone.

Conceptual Workflow for Thioether Oxidation

Caption: Oxidation of thioethers to sulfoxides and sulfones.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural elucidation of sulfur-substituted pyridine-4-carboxylic acid derivatives relies on a combination of spectroscopic techniques.

| Technique | Key Observables | Significance |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants of pyridine ring protons are sensitive to the nature and position of the sulfur substituent. The presence of characteristic signals for the sulfur-containing moiety (e.g., S-CH2 protons in thioethers). | Provides detailed information about the connectivity and electronic environment of atoms in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid C=O and O-H stretching. For sulfones, strong asymmetric and symmetric S=O stretching bands are observed (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). For sulfoxides, the S=O stretching band appears around 1050 cm⁻¹. | Confirms the presence of key functional groups. |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. | Determines the molecular mass and can help in identifying the elemental composition. |

For example, in the characterization of (4-pyridylthio)acetic acid, the nuclear magnetic resonance spectrum in D2O/DCl shows two doublets for the 4-pyridyl protons, and a singlet for the -CH2- protons of the acetic acid moiety.[2] The infrared spectrum displays a strong absorption at 1700 cm⁻¹ corresponding to the carboxylic acid carbonyl group.[2]

Biological Activities and Structure-Activity Relationships (SAR)

The introduction of sulfur substituents into the pyridine-4-carboxylic acid scaffold has led to the discovery of compounds with a wide range of biological activities.

Antitubercular Activity

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.[6] Research into derivatives of isoniazid has shown that the introduction of certain sulfur-containing moieties can lead to compounds with activity against resistant strains of Mycobacterium tuberculosis.[6]

Anticancer Activity

Derivatives of pyridine-4-carboxylic acid with sulfonamide and sulfonylurea functionalities have been investigated for their anticancer properties.[7][8] Some of these compounds have shown potent inhibitory activity against various cancer cell lines.[8] Structure-activity relationship studies have indicated that the nature of the substituent on the sulfonamide nitrogen and the substitution pattern on the pyridine ring are critical for activity.[7]

Enzyme Inhibition

The ability of the carboxylic acid group to coordinate with metal ions, combined with the diverse chemical nature of sulfur substituents, makes these compounds promising candidates for enzyme inhibitors.[9] For instance, pyrimidine thioethers have been identified as a novel class of HIV-1 reverse transcriptase inhibitors.[9]

Logical Relationship of SAR

Caption: Key factors influencing the biological activity.

Computational Insights: Rationalizing Activity and Guiding Design

Computational chemistry plays a vital role in understanding the structure-activity relationships of these molecules at a deeper level. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of sulfur-containing pyridine derivatives with their biological activities.[10][11] These models can help in predicting the activity of novel compounds and guide the design of more potent analogues.

Furthermore, molecular docking studies can provide insights into the binding modes of these compounds with their biological targets, such as enzymes.[12] This information is invaluable for the rational design of new inhibitors with improved affinity and selectivity.

Conclusion and Future Perspectives

The strategic incorporation of sulfur-containing substituents into the pyridine-4-carboxylic acid scaffold represents a highly fruitful avenue in the quest for novel therapeutic agents. The versatility of sulfur chemistry allows for the generation of a diverse range of derivatives with tunable properties and a broad spectrum of biological activities. The synthetic methodologies, characterization techniques, and structure-activity relationship insights presented in this guide provide a solid foundation for researchers to build upon. Future efforts in this field will likely focus on the exploration of novel sulfur-containing functionalities, the development of more efficient and sustainable synthetic routes, and the application of advanced computational methods to accelerate the discovery of new drug candidates with enhanced efficacy and safety profiles.

References

- Google Patents. (n.d.). US3644377A - Process for the preparation of (4-pyridylthio)acetic acid.

- El-Gendy, M. A., et al. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). European Journal of Medicinal Chemistry, 38(10), 945-951.

- Cheng, B., et al. (2019). Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines.

-

PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]

-

PureSynth. (n.d.). 2-Mercaptonicotinic Acid. Retrieved from [Link]

- Zhang, E., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.

- Backeberg, O. G., & Marais, J. L. C. (1945). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Journal of the Chemical Society, 381-383.

- Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.

- Li, R., et al. (2024). Synthesis of Sulfur-Containing Trisubstituted Imidazoles by One-Pot, Multicomponent Reaction via Electron Donor–Acceptor Complex Photoactivation. Organic Letters, 26(18), 3843-3848.

- Flögel, O., et al. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2006(5), 113-140.

- Sławiński, J., et al. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12552-12574.

- Leonard, F., & Wajngurt, A. (1957). Synthesis of Some Sulfur-Containing Derivatives of Pyridine 1-Oxide and Quinoline 1-Oxide1. The Journal of Organic Chemistry, 22(8), 910-912.

- Pasko, C., et al. (2019). Design, Synthesis and Biological Evaluation of Sulfur-Containing 1,1-Bisphosphonic Acids as Antiparasitic Agents. Molecules, 24(11), 2099.

- El-Sayed, N. N. E., et al. (2021). Synthesis and anticancer activity of some new pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2647.

- Li, X., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(21), 7175.

- Gecen, Z., et al. (2019). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Letters in Drug Design & Discovery, 16(11), 1243-1254.

- Williams, T. M., et al. (1996). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. Journal of medicinal chemistry, 39(16), 3221-3224.

-

ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. Retrieved from [Link]

-

Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

- Starosyla, S. A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 843-853.

- Al-Abdullah, E. S., et al. (2014).

- Schmidt, A., & Mordhorst, T. (2010). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.

- Gökçe, M., et al. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Archiv der Pharmazie, 351(1-2), 1700244.

- Thunus, L., & Delarge, J. (1966). [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]. Journal de pharmacie de Belgique, 21(9), 485-490.

-

NIST. (n.d.). 4-Pyridineethanesulfonic acid. Retrieved from [Link]

- Gerasimova, E., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7545.

- Le, T. H., et al. (2020). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. RSC advances, 10(49), 29334-29344.

- Google Patents. (n.d.). WO2001077096A2 - Preparation of natural thioacetates and derivatives.

- Bobkova, L., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 800-809.

- López-Pérez, A., et al. (2022).

- Hadjikakou, S. K., et al. (2003). Synthesis of a Novel Triphenyltin(IV) Derivative of 2-Mercaptonicotinic Acid with Potent Cytotoxicity in vitro. Inorganica Chimica Acta, 356, 227-232.

- Al-Omair, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5556-5579.

- Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1303.

-

Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3258.

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Isonicotinic Acid Hydrazide Conjugated with Diethyelenetriaminepentaacetic Acid for Infection Imaging. Retrieved from [Link]

- Kim, G., & Gladyshev, V. N. (2007). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 43(6), 987-998.

-

download. (n.d.). PYRIDINE ITS DERIVATIVES. Retrieved from [Link]

- Shestakova, T. S., et al. (2021). Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules, 26(24), 7654.

Sources

- 1. Novel isoniazid derivative as promising antituberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]

- 3. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]

Structural Elucidation and Supramolecular Analysis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid

Introduction & Significance

The structural analysis of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (C₁₀H₁₃NO₂S) represents a classic challenge in modern small-molecule crystallography: balancing the competing forces of strong hydrogen bond donors/acceptors with significant steric bulk.

This molecule acts as a critical intermediate in the synthesis of kinase inhibitors and metal-organic frameworks (MOFs). Its structural duality—possessing a polar, hydrogen-bonding head (isonicotinic acid moiety) and a lipophilic, bulky tail (tert-butyl thioether)—makes it an ideal case study for understanding supramolecular synthons in drug design.

This guide details the protocol for its synthesis, crystallization, and X-ray structural elucidation, with a specific focus on the competition between Acid-Acid homosynthons and Acid-Pyridine heterosynthons .

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The presence of the tert-butyl group introduces rotational freedom that can inhibit lattice formation if impurities are present.

Chemical Synthesis (Nucleophilic Aromatic Substitution)

The most robust route utilizes the reactivity of 2-chloropyridine-4-carboxylic acid.

-

Reagents: 2-Chloropyridine-4-carboxylic acid (1.0 eq), Sodium tert-butylthiolate (1.2 eq), DMF (Solvent).

-

Conditions: Heat to 80°C for 4 hours under N₂ atmosphere.

-

Workup: Acidify with 1M HCl to pH 3–4 to precipitate the product (zwitterionic form).

-

Purification: Recrystallize from hot Ethanol/Water (9:1).

Single Crystal Growth Strategies

The bulky tert-butyl group often disrupts planar packing. A slow, thermodynamic approach is necessary.

| Method | Solvent System | Conditions | Target Crystal Habit |

| Slow Evaporation | Methanol (MeOH) | Room Temp, parafilm with pinholes | Prisms/Blocks |

| Vapor Diffusion | DMSO (Solvent) / Water (Anti-solvent) | Closed chamber, 2 weeks | Needles (often solvated) |

| Cooling | Ethanol | Saturation at 60°C | Plates |

Critical Insight: Avoid chlorinated solvents (DCM/Chloroform) as they often result in twinning or rapid precipitation of amorphous powder due to the high solubility of the thio-ether chain.

X-Ray Diffraction Data Collection

Instrumentation & Temperature Control

-

Source: Cu-K

( -

Temperature: 100 K (Cryostream) is mandatory.

-

Causality: The tert-butyl group acts as a "rotor." At room temperature (298 K), thermal vibration of the methyl groups results in large thermal ellipsoids (high

), often making the structure unsolvable or leading to artificial disorder models. Freezing the crystal to 100 K locks these rotations.

-

Data Processing Workflow

Figure 1: Standard X-ray Diffraction workflow emphasizing low-temperature collection.

Structural Solution and Refinement

Solving the Phase Problem

Use SHELXT (Intrinsic Phasing). The sulfur atom (S) provides a sufficient anomalous signal (even with Mo sources, but stronger with Cu) to aid in phasing, though direct methods usually suffice for a molecule of this size.

Handling Disorder

The tert-butyl group is the primary source of crystallographic frustration.

-

Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.

-

Treatment:

-

Check for rotational disorder (two positions rotated by 60°).

-

Apply split-site models (PART 1 / PART 2 in SHELXL).

-

Restrain geometry using SAME or SIMU commands to ensure chemically reasonable bond lengths (C-C ~1.54 Å) and angles.

-

Supramolecular Architecture Analysis

This is the most scientifically significant aspect of the analysis. You are looking for specific Supramolecular Synthons that dictate how the molecules pack.

The Synthon Competition

In pyridine-carboxylic acids, two primary hydrogen bonding motifs compete:

-

Homosynthon (Acid-Acid): The carboxylic acid forms a dimer with itself (

motif). -

Heterosynthon (Acid-Pyridine): The carboxylic acid donates a proton to the pyridine nitrogen of a neighboring molecule.

Theoretical Prediction: According to the hierarchy of synthons established by Desiraju and Zaworotko, the Acid-Pyridine Heterosynthon is energetically favored over the Acid-Acid homosynthon because the pyridine nitrogen is a better acceptor than the carboxylic carbonyl oxygen.

Analysis Logic

When analyzing your solved structure, verify the following:

-

Proton Transfer: Is it a neutral complex (

) or a zwitterion ( -

Dimensionality: Does the Acid-Pyridine interaction form infinite 1D chains (catemers) or discrete cyclic units? The bulky tert-butyl group at the 2-position likely sterically hinders the formation of flat sheets, forcing the chains into a twisted or helical topology.

Figure 2: Decision tree for classifying the supramolecular packing of isonicotinic acid derivatives.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Vishweshwar, P., et al. (2003). "Supramolecular synthons in phenol–isonicotinic acid cocrystals." Crystal Engineering Communications, 5, 119-123. Link

-

Shattock, T. R., et al. (2008).[1] "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds."[1][2][3][4][5][6][7] Crystal Growth & Design, 8(12), 4533–4545. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." Link

Sources

Safety data sheet (SDS) and toxicity profile of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Comprehensive Safety Assessment and Handling Protocol: 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Executive Summary & Chemical Identity

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for drug discovery. Structurally, it consists of an isonicotinic acid core substituted at the 2-position with a bulky tert-butyl thioether group.

Unlike commoditized reagents, specific toxicological data (LD50, LOAEL) for this exact molecule is sparse in public registries. Therefore, this guide utilizes Read-Across Toxicology —inferring safety profiles from structural analogues (Isonicotinic acid, alkyl-thioethers)—and First-Principles Chemistry to establish a robust safety protocol.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid |

| Synonyms | 2-(tert-butylthio)isonicotinic acid; 2-(t-butylthio)pyridine-4-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 211.28 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility (Predicted) | Low in water (neutral pH); High in DMSO, Methanol, dilute aqueous base ( |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.0 (Pyridine N - reduced basicity due to S-substitution) |

| LogP (Predicted) | ~2.2 (Lipophilic tert-butyl group increases membrane permeability) |

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific harmonized data, this classification is derived from the functional group properties of pyridine carboxylic acids (e.g., CAS 55-22-1).

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H319: Causes serious eye irritation.[1][2][3] (Acidic functionality + Pyridine nitrogen)[4]

-

H335: May cause respiratory irritation.[2] (Dust inhalation)[2]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume.[2]

-

P280: Wear protective gloves/protective clothing/eye protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Toxicological Profile (Analog-Based Assessment)

As an Application Scientist, it is critical to look beyond the SDS. We analyze the molecule's "warheads"—its functional groups—to predict biological interaction.

Acute Toxicity (Inferred)

-

Oral: Likely Low to Moderate.

-

Analog Anchor: Isonicotinic acid (parent scaffold) has an oral LD50 of 5,000 mg/kg in rats [1].[4][2] The addition of the tert-butyl thioether group increases lipophilicity, potentially increasing bioavailability, but the bulky nature of the tert-butyl group often hinders metabolic activation compared to smaller alkyl chains.

-

-

Dermal: Irritant.

-

The carboxylic acid moiety will protonate skin surface proteins, causing local irritation.

-

Metabolic Fate & Sensitization

The presence of the thioether (sulfide) linkage introduces a specific metabolic pathway. Thioethers are susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.

-

S-Oxidation: The sulfide (

) is oxidized to the Sulfoxide ( -

Sulfone Formation: Further oxidation leads to the Sulfone (

). -

Glucuronidation: The carboxylic acid tail is a prime target for Phase II conjugation (Glucuronidation), facilitating excretion.

Risk Note: While many thioethers are sensitizers, the steric bulk of the tert-butyl group protects the sulfur from rapid nucleophilic attack, likely reducing the risk of contact dermatitis compared to unhindered thiols.

Diagram: Predicted Metabolic Pathway

The following diagram illustrates the predicted biotransformation of the compound in a mammalian system.

Figure 1: Predicted metabolic trajectory involving S-oxidation of the thioether and glucuronidation of the carboxylic acid.

Handling & Experimental Protocols

Scientific integrity requires self-validating workflows. The following protocols ensure reproducibility and safety.

Solubility & Dissolution Strategy

The tert-butyl group significantly increases hydrophobicity. Direct dissolution in neutral water will likely fail, leading to suspension and inconsistent dosing.

-

Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF.

-

Aqueous Buffer: Soluble in PBS (pH 7.4) only after pre-dissolution in DMSO or conversion to sodium salt (add 1 eq. NaOH).

Standard Stock Solution Protocol (100 mM):

-

Weigh 21.13 mg of compound.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. Solution should be clear.

-

Validation: If turbidity persists, sonicate at 40°C for 5 minutes.

Storage & Stability

-

Hygroscopicity: Pyridine carboxylic acids can form hydrates. Store in a desiccator.

-

Oxidation Risk: The sulfur atom is prone to slow oxidation if exposed to air/light over months.

-

Requirement: Store under Argon or Nitrogen atmosphere at -20°C.

-

Exposure Control Workflow

This diagram outlines the decision logic for handling this compound based on quantity and state.

Figure 2: Decision matrix for PPE and engineering controls based on physical state.

Emergency Response

-

Eye Contact: The acidic nature requires immediate neutralization. Flush with water for 15 minutes. Do not use basic neutralizers (e.g., bicarbonate) directly in the eye.

-

Skin Contact: Wash with soap and water. Crucial: If dissolved in DMSO, monitor for systemic effects (nausea, headache) as the solvent carries the compound into the bloodstream.

-

Spill Cleanup:

-

Dampen the powder with a wet paper towel to prevent dust generation.

-

Wipe up with 10% Sodium Carbonate (

) solution to convert the acid to a soluble salt for easier cleaning.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 409437, Isonicotinic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Pyridine-4-carboxylic acid. Retrieved from [Link](Note: Generalized link for regulatory reference).

- Damani, L. A. (1989). Sulphur-containing drugs and related organic compounds: Chemistry, biochemistry, and toxicology. Ellis Horwood. (Contextual reference for Thioether metabolism).

Sources

Methodological & Application

Functionalization of the carboxylic acid group in 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

This Application Note is structured as a high-level internal technical guide for a Medicinal Chemistry or Process Development group. It synthesizes foundational organic chemistry with specific constraints imposed by the 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid scaffold.[1]

Executive Summary & Molecule Analysis

The scaffold 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid represents a "privileged structure" in drug design.[1] It combines the polarity and hydrogen-bonding capability of the isonicotinic acid core with the lipophilic, metabolically robust tert-butyl sulfide motif.

Structural Deconstruction

-

The Warhead (C4-COOH): The primary site for diversification. As an isonicotinic acid derivative, it exists in a zwitterionic equilibrium with the pyridine nitrogen, often resulting in poor solubility in non-polar solvents (DCM, Toluene) and requiring polar aprotic media (DMF, DMSO, NMP).

-

The Shield (C2-S-tBu):

-

Sterics: The bulky tert-butyl group provides significant steric protection to the sulfur atom, reducing the risk of S-alkylation during standard activation steps.

-

Electronics: The sulfide is an electron donor, but the pyridine ring is electron-deficient. This push-pull system stabilizes the ring but makes the sulfur susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants (e.g., mCPBA, H₂O₂, or prolonged exposure to air in sunlight).

-

Catalyst Poisoning: The thioether moiety is a potent ligand for soft metals (Pd, Pt, Rh). Avoid catalytic hydrogenation or Pd-catalyzed cross-couplings without extensive scavenger protocols.[1]

-

Chemical Compatibility Matrix

| Reagent Class | Compatibility | Risk / Mitigation |

| Carbodiimides (EDC, DCC) | High | Standard coupling; urea byproducts can be difficult to remove from zwitterionic starting material.[1] |

| Uronium Salts (HATU, HBTU) | Excellent | Preferred method. Fast kinetics overcome low solubility.[1] |

| Acid Chlorides (SOCl₂, (COCl)₂) | Moderate | Risk: High heat with SOCl₂ can degrade the sulfide. Mitigation: Use Oxalyl Chloride/DMF(cat) at 0°C. |

| Hydride Reductants (LAH, NaBH₄) | Moderate | Risk: Over-reduction of pyridine ring. Mitigation: Use Mixed Anhydride reduction protocol. |

| Pd/Pt Catalysts | Low | Sulfur poisons the catalyst. Avoid hydrogenolysis.[1] |

Decision Logic & Workflow

Before initiating synthesis, select the pathway based on the target functionality.

Figure 1: Strategic decision tree for functionalizing the carboxylic acid moiety.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Gold Standard")

Rationale: Pyridine carboxylic acids can be sluggish with mild coupling reagents due to internal salt formation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the 7-azabenzotriazole moiety accelerates reactivity via a "neighbouring group effect" on the active ester, crucial for electron-deficient pyridines [1].

Materials:

-

Substrate: 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (1.0 equiv)[1]

-

Amine Partner: R-NH₂ (1.1 equiv)[1]

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: The starting material may not fully dissolve until the base is added.

-

Activation: Add DIPEA (3.0 equiv) dropwise.[1] The solution should become homogenous. Stir for 5 minutes.

-

Coupling: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester (O-At).

-

Addition: Add the amine partner (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

-

QC Check: Look for the disappearance of the acid peak (M+H 212) and appearance of Product (M+H = 211 + Amine Mass - 18).

-

-

Workup (Crucial for Sulfides):

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Esterification via Acid Chloride

Rationale: Direct Fischer esterification (Acid + Alcohol + H₂SO₄) is often too harsh and slow for isonicotinic acids.[1] The acid chloride route using Oxalyl Chloride is mild and avoids the high temperatures of SOCl₂ that could degrade the sulfide [2].

Step-by-Step Methodology:

-

Suspension: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 1 drop of anhydrous DMF (Catalyst).

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[1]

-

Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Caution: Do not heat above 40°C.

-

Coupling: Redissolve the crude acid chloride in DCM. Add the alcohol (1.2 equiv) and Triethylamine (2.0 equiv). Stir at RT for 4 hours.

Protocol C: Reduction to Alcohol (Mixed Anhydride Method)

Rationale: Direct reduction with Borane (BH₃) is risky because sulfur coordinates to boron, quenching the reagent. LAH is too aggressive.[1] The Mixed Anhydride reduction (activation with Isobutyl Chloroformate followed by NaBH₄) is chemoselective for the acid in the presence of the sulfide and pyridine ring [3].

Step-by-Step Methodology:

-

Activation: Dissolve acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF. Cool to -15°C (Ice/Salt bath).

-

Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.1 equiv) dropwise.[1] Stir for 15 mins. A white precipitate (NMM·HCl) will form.[1]

-

Reduction: Filter off the solid rapidly (or use the suspension directly). Add the filtrate to a solution of NaBH₄ (2.0 equiv) in water/THF at 0°C.

-

Quench: After 1 hour, quench with saturated NH₄Cl. Extract with EtOAc.[1]

Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous verification.[1]

Data Summary Table: Expected Analytical Signatures

| Technique | Parameter | Observation (Expected) | Interpretation |

| ¹H NMR | δ 13.0-14.0 ppm | Signal Disappears | Loss of carboxylic acid proton (Success).[1] |

| ¹H NMR | δ 1.50 ppm | Singlet (9H) Remains | Tert-butyl group intact (No dealkylation).[1] |

| LCMS | Mass Shift | M+H (Product) | Confirm mass. Watch for M+16 (Sulfoxide) or M+32 (Sulfone) as impurities. |

| IR | Carbonyl Stretch | Shift from ~1710 cm⁻¹ | Amides: ~1650 cm⁻¹; Esters: ~1735 cm⁻¹; Alcohols: Loss of C=O.[1] |

Workflow Diagram: Amide Synthesis & QC

Figure 2: Operational workflow for HATU-mediated amidation with critical QC checkpoints.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

-

Rodriguez, M., et al. (1991). A simple and mild method for the reduction of carboxylic acids to alcohols using the mixed anhydride technique. Tetrahedron Letters, 32(7), 923-926. Link

-

PubChem Compound Summary. (2023). 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid.[1][2] National Center for Biotechnology Information.[1] Link

Sources

Application Note & Protocol: Selective Reduction of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid to (2-(tert-butylthio)pyridin-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in drug discovery and materials science. The target molecule for this guide, 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, presents a unique challenge due to its multifunctional nature. A successful reduction requires a reagent that can selectively target the carboxylic acid moiety while preserving both the electron-rich pyridine ring and the potentially labile tert-butyl thioether linkage.

This document provides a comprehensive guide to the strategic selection of a reducing agent and a detailed, field-proven protocol for the efficient and clean conversion of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid to its corresponding primary alcohol, (2-(tert-butylthio)pyridin-4-yl)methanol. We will explore the rationale behind choosing borane-based reagents over other common hydrides and present a step-by-step methodology designed for high yield and purity.

Rationale for Reagent Selection: A Comparative Analysis

The primary challenge in this synthesis is achieving chemoselectivity. The pyridine nitrogen can coordinate to Lewis acidic reagents, and the thioether can be sensitive to certain reaction conditions. Therefore, the choice of reducing agent is paramount.

-

Lithium Aluminum Hydride (LiAlH₄): As a powerful and highly reactive reducing agent, LiAlH₄ readily reduces carboxylic acids to alcohols.[1][2][3][4] However, its high reactivity poses a significant risk of over-reduction or side reactions with the pyridine ring.[5] Furthermore, LiAlH₄ reacts violently with protic solvents, necessitating strict anhydrous conditions and a carefully controlled work-up procedure.[6][7] Given these drawbacks, it is not the optimal choice for this delicate substrate.

-

Sodium Borohydride (NaBH₄): This reagent is significantly milder than LiAlH₄ and is commonly used for reducing aldehydes and ketones.[8] However, it is generally not reactive enough to reduce carboxylic acids or esters directly, making it unsuitable for this one-step transformation.[3][9][10]

-

Borane (BH₃): Borane and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are highly effective and selective reagents for the reduction of carboxylic acids.[9][11][12] The key advantage of borane is its electrophilic nature; it coordinates to the carbonyl oxygen, which is the most Lewis basic site, thereby activating the carboxylic acid for reduction without readily attacking other functional groups like esters.[13][14][15] This high degree of chemoselectivity makes it the ideal choice for reducing 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, minimizing the risk of unwanted side reactions.[16]

Data Summary: Comparison of Reducing Agents

| Reagent | Formula | Key Characteristics | Suitability for Target Molecule |

| Lithium Aluminum Hydride | LiAlH₄ | Very strong, non-selective reductant.[1][4] Reacts violently with water.[7] | Poor: High risk of side reactions with the pyridine ring and thioether. Difficult work-up. |

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones.[8] | Unsuitable: Not reactive enough to reduce carboxylic acids directly.[9][10] |

| Borane-Dimethyl Sulfide | BH₃·SMe₂ | Strong but highly chemoselective for carboxylic acids.[11][12] More stable and soluble than BH₃·THF.[11] | Excellent: High selectivity ensures the pyridine and thioether groups remain intact. |

| Borane-Tetrahydrofuran | BH₃·THF | Similar to BH₃·SMe₂, but less stable.[11][12] | Very Good: An effective alternative to BH₃·SMe₂ if stability is less of a concern. |

Experimental Workflow and Protocol

The following protocol utilizes Borane-Dimethyl Sulfide (BMS) complex for its enhanced stability and ease of handling compared to BH₃·THF.[11]

Workflow Overview

Caption: Experimental workflow for borane reduction.

Materials and Reagents

| Reagent | Formula | M.W. | Amount (10 mmol scale) | Moles (mmol) | Eq. |

| 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid | C₁₀H₁₃NO₂S | 211.28 | 2.11 g | 10.0 | 1.0 |

| Borane-dimethyl sulfide complex (BMS) | BH₃·SMe₂ | 75.97 | ~1.5 mL (10M solution) | 15.0 | 1.5 |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |

| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 50 mL | - | - |

| Brine | NaCl(aq) | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |

Step-by-Step Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (2.11 g, 10.0 mmol).

-

Dissolution: Add anhydrous THF (100 mL) to the flask and stir until the acid is fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add the borane-dimethyl sulfide complex (1.5 mL of a 10 M solution, 15.0 mmol) dropwise to the stirred solution over 15 minutes. CAUTION: Hydrogen gas evolution (effervescence) may be observed. Ensure the reaction is well-vented.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C with an ice bath. Very slowly and carefully add methanol (20 mL) dropwise to quench the excess borane.[11] CAUTION: Vigorous gas evolution will occur.

-

Solvent Removal: Stir the mixture at room temperature for 30 minutes, then concentrate it under reduced pressure using a rotary evaporator. This step helps remove boron as the volatile trimethyl borate (B(OMe)₃).[17][18]

-

Aqueous Work-up: To the residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir, then transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (2-(tert-butylthio)pyridin-4-yl)methanol.

Mechanistic Rationale

The high selectivity of borane for carboxylic acids over other functional groups is rooted in its mechanism.[13][15] Borane, an electrophilic reagent, coordinates preferentially with the highly basic carbonyl oxygen of the carboxylic acid.

Caption: Simplified mechanism of borane reduction.

Initially, the borane reacts with the acidic proton of the carboxylic acid to form an acyloxyborane intermediate and hydrogen gas.[14] This intermediate is then further reduced by additional equivalents of borane to a trialkoxyborane species, which upon hydrolytic or methanolic work-up, liberates the final primary alcohol product.[11][19]

Safety and Handling

-

Borane-Dimethyl Sulfide (BMS): BMS is a corrosive and flammable liquid with a strong, unpleasant odor. It reacts with moisture to release flammable hydrogen gas.[20] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: The quenching of excess borane with methanol is highly exothermic and produces a large volume of hydrogen gas.[20] The addition must be slow and performed at 0°C to control the reaction rate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling these reagents.

References

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Chemistry Stack Exchange. Borane as a reducing agent. [Link]

-

Rzepa, H. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Khan Academy. Reduction of carboxylic acids. [Link]

- Google Patents.

-

Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science. [Link]

- Google Patents. US8106200B2 - Pyridine borane complexes.

-

University of Rochester. Workup Tricks: Reagents. [Link]

-

ResearchGate. Safe Handling of Boranes at Scale. [Link]

- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Ram, S. & Spicer, L. D. Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Notes - Reduction of Carbonyl Compounds with Pyridine Borane. [Link]

- Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

-

University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

The Synthetic Organic Chemistry Site. Lithium Aluminum Hydride (LAH). [Link]

-

UQ eSpace. Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. [Link]

-

Chemistry LibreTexts. Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

-

Quora. The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas both can reduce an aldehyde. Why? [Link]

-

The Journal of Organic Chemistry. Reduction of Carbonyl Compounds with Pyridine Borane. [Link]

-

Organic Chemistry Portal. Borane Reagents. [Link]

-

PubMed. Pyridine borane as a reducing agent for proteins. [Link]

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

-

MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

-

Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

-

ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

-

Supporting Information. Practical Synthesis of Fragment. [Link]

-

ResearchGate. Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids. [Link]

- Google Patents.

-

Reddit. Removing Pyridine. [Link]

-

Supporting Information. [Link]

-

Reddit. [Article] Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

-

Chemguide. reduction of carboxylic acids. [Link]

-